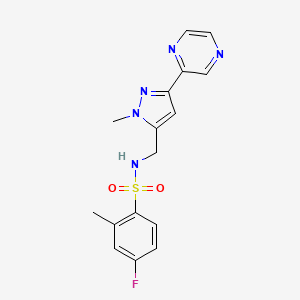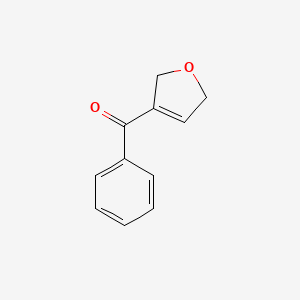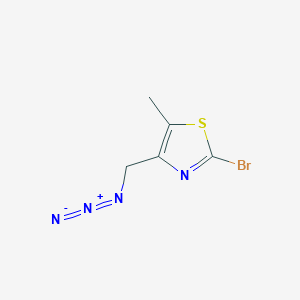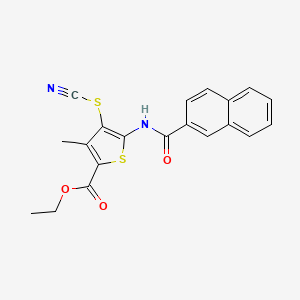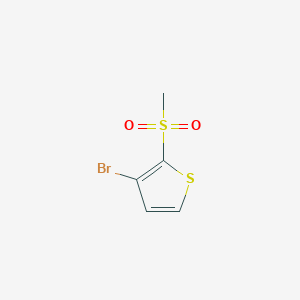
3-Nitro-4-(phenylsulfanyl)benzyl 2,6-difluorobenzenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-4-(phenylsulfanyl)benzyl 2,6-difluorobenzenecarboxylate, also known as NPDC, is a chemical compound that has been researched for its potential as an anticancer agent. This compound belongs to the class of nitrobenzyl derivatives and has been found to exhibit promising results in inhibiting the growth of cancer cells.
作用机制
The mechanism of action of 3-Nitro-4-(phenylsulfanyl)benzyl 2,6-difluorobenzenecarboxylate is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. This compound has also been found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are enzymes involved in apoptosis.
Biochemical and Physiological Effects
This compound has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. In addition to its anticancer effects, this compound has also been found to have anti-inflammatory and antioxidant properties. This compound has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.
实验室实验的优点和局限性
One advantage of 3-Nitro-4-(phenylsulfanyl)benzyl 2,6-difluorobenzenecarboxylate is its low toxicity and high selectivity towards cancer cells, which makes it a safer and more effective alternative to traditional chemotherapy drugs. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which may limit its efficacy in prolonged treatments.
未来方向
There are several future directions for the research of 3-Nitro-4-(phenylsulfanyl)benzyl 2,6-difluorobenzenecarboxylate. One direction is to optimize the synthesis method to increase the yield and purity of the product. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its optimal dosage and administration route. Further studies are also needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of 3-Nitro-4-(phenylsulfanyl)benzyl 2,6-difluorobenzenecarboxylate involves the reaction of 3-nitrobenzyl bromide with 4-phenylthiophenol in the presence of a base, followed by the reaction of the resulting intermediate with 2,6-difluorobenzenecarboxylic acid. The final product is obtained after purification through column chromatography. This synthesis method has been optimized for high yield and purity of the product.
科学研究应用
3-Nitro-4-(phenylsulfanyl)benzyl 2,6-difluorobenzenecarboxylate has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound inhibits tumor growth in mice models of breast cancer and lung cancer.
属性
IUPAC Name |
(3-nitro-4-phenylsulfanylphenyl)methyl 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2NO4S/c21-15-7-4-8-16(22)19(15)20(24)27-12-13-9-10-18(17(11-13)23(25)26)28-14-5-2-1-3-6-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRBKXFIUTZWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=C(C=CC=C3F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,4'-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2901098.png)
![2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2901099.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2901101.png)
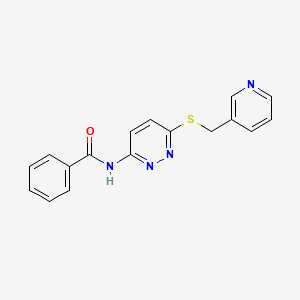
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2901105.png)
![2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone](/img/structure/B2901106.png)
